molecular formula C26H27ClN2O3 B5411623 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide

4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5411623
M. Wt: 451.0 g/mol
InChI Key: ZVRAXDPJOSPAEM-KQWNVCNZSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a cyclohexylamino group, and a chromen-3-yl group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The benzamide group, for example, is planar due to the conjugation of the amide group with the aromatic ring. The cyclohexylamino group, on the other hand, is likely to adopt a chair conformation due to the strain in the cyclohexane ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it is likely to have a relatively high molecular weight due to the presence of several large functional groups. It is also likely to be quite polar due to the presence of several polar functional groups .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it is a drug, its mechanism of action would depend on its target in the body. If it is a reagent in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

Properties

IUPAC Name

4-chloro-N-[(Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3/c1-17-20(15-19-7-5-6-10-24(19)32-17)16-23(26(31)28-22-8-3-2-4-9-22)29-25(30)18-11-13-21(27)14-12-18/h5-7,10-17,22H,2-4,8-9H2,1H3,(H,28,31)(H,29,30)/b23-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRAXDPJOSPAEM-KQWNVCNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NC3CCCCC3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NC3CCCCC3)\NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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